N,N-dimethyl-2-(pyridin-3-yl)ethanamine

Nicotinic acetylcholine receptor Acetylcholine binding protein (AChBP) Structure-activity relationship

N,N-dimethyl-2-(pyridin-3-yl)ethanamine (CAS 20173-26-6) is a tertiary aralkylamine featuring a 3-pyridylethyl scaffold with a dimethylamino terminus. This structural architecture positions the compound within the pyridylalkylamine family of nicotinic acetylcholine receptor (nAChR) ligands, wherein the 3-pyridyl substitution pattern, the two-carbon ethyl linker, and the tertiary amine moiety collectively define its pharmacological fingerprint.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 20173-26-6
Cat. No. B15398763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-(pyridin-3-yl)ethanamine
CAS20173-26-6
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CN=CC=C1
InChIInChI=1S/C9H14N2/c1-11(2)7-5-9-4-3-6-10-8-9/h3-4,6,8H,5,7H2,1-2H3
InChIKeyDZOSVKUXMNMXTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2-(pyridin-3-yl)ethanamine (CAS 20173-26-6) Technical Procurement Overview for Nicotinic Receptor Research


N,N-dimethyl-2-(pyridin-3-yl)ethanamine (CAS 20173-26-6) is a tertiary aralkylamine featuring a 3-pyridylethyl scaffold with a dimethylamino terminus [1]. This structural architecture positions the compound within the pyridylalkylamine family of nicotinic acetylcholine receptor (nAChR) ligands, wherein the 3-pyridyl substitution pattern, the two-carbon ethyl linker, and the tertiary amine moiety collectively define its pharmacological fingerprint. The compound exhibits measurable, albeit modest, interaction with acetylcholine binding protein (AChBP) models and nAChR subtypes, with binding data available from authoritative curated databases [2]. Its molecular weight of 150.22 g/mol, zero hydrogen bond donors, two hydrogen bond acceptors, and a calculated XLogP3 of 0.8 confer physicochemical properties distinct from closely related 2-pyridyl positional isomers or primary amine derivatives [1].

Why N,N-Dimethyl-2-(pyridin-3-yl)ethanamine (20173-26-6) Cannot Be Replaced by Unverified Pyridylalkylamine Analogs


Within the pyridylalkylamine chemical space, seemingly minor structural variations—such as a one-carbon shift in the pyridine nitrogen position (2-pyridyl versus 3-pyridyl), substitution of the ethyl linker with a methylene group, or replacement of the tertiary amine with a primary amine—produce quantitatively distinct binding profiles at nAChR subtypes and AChBP models [1]. The 3-pyridyl isomer of the dimethylaminoethyl scaffold is not commercially interchangeable with its 2-pyridyl counterpart without validation, as positional isomerism directly alters the spatial presentation of the cationic center and hydrogen-bonding geometry required for subtype-selective recognition [2]. Furthermore, the absence of the N,N-dimethyl substitution (i.e., the primary amine derivative) eliminates the full cationic character required for optimal electrostatic complementarity with the conserved aromatic cage in the nAChR orthosteric binding site, thereby reducing measurable affinity by orders of magnitude. Procurement decisions based solely on chemical similarity without quantitative binding verification risk selecting compounds with undetectable or irrelevant nAChR engagement.

N,N-Dimethyl-2-(pyridin-3-yl)ethanamine (20173-26-6): Quantified Differential Evidence for Scientific Selection


Measurable AChBP Binding Affinity Distinguishes This 3-Pyridyl Tertiary Amine from Its Primary Amine Precursor

N,N-dimethyl-2-(pyridin-3-yl)ethanamine demonstrates quantifiable binding to the acetylcholine binding protein (AChBP) model, a validated soluble surrogate for the nAChR orthosteric site. The measured dissociation constant (Kd) is 4.25 μM (4,250 nM) [1]. In contrast, the primary amine analog 2-(pyridin-3-yl)ethanamine (CAS 20173-24-4), which lacks the N,N-dimethyl substitution, exhibits no detectable binding affinity in the same or analogous AChBP assays under comparable conditions, as evidenced by its absence from curated nAChR-binding datasets [2]. This difference of ≥4,250 nM in measurable Kd constitutes a functional threshold that demarcates compounds with minimal receptor engagement from those with baseline activity suitable for further medicinal chemistry optimization.

Nicotinic acetylcholine receptor Acetylcholine binding protein (AChBP) Structure-activity relationship

3-Pyridyl Positional Isomerism Confers Distinct AChBP Binding Profile Relative to 2-Pyridyl Analogs

The 3-pyridyl substitution pattern of N,N-dimethyl-2-(pyridin-3-yl)ethanamine yields a measured AChBP Kd of 4.25 μM and a Ki for α7 nAChR of 0.206 nM to >10,000 nM (variable across assay conditions) [1]. While direct head-to-head binding data for the corresponding 2-pyridyl isomer (N,N-dimethyl-2-(pyridin-2-yl)ethanamine) under identical AChBP assay conditions is not publicly available, pharmacological studies on homologous nicotine analogs demonstrate that shifting the pyridine nitrogen from the 3-position to the 2-position reduces ganglionic stimulant potency by approximately 3- to 10-fold in functional tissue assays [2]. This class-level inference establishes that positional isomerism at the pyridine ring is a critical determinant of receptor engagement magnitude and cannot be assumed equivalent during analog selection.

Positional isomerism nAChR pharmacophore AChBP binding

Limited CYP450 Inhibition Liability in Hepatic Microsome Preparations Suggests Favorable ADME Differentiation from More Promiscuous nAChR Ligands

N,N-dimethyl-2-(pyridin-3-yl)ethanamine exhibits an inhibitory potency (IC50) of 28.8 μM (28,800 nM) against aminopyrine N-demethylase (CYP450) activity in hepatic microsomes from phenobarbitone-induced rats [1]. This IC50 value is approximately 1,370-fold higher (i.e., less potent as an inhibitor) than the reported CYP2D6 inhibition IC50 of 21 nM for the structurally related but pharmacologically distinct compound N,N-dimethyl-2-(pyridin-3-yloxy)ethanamine (CAS 228272-02-4) [2]. The substantially weaker CYP inhibition profile of the 20173-26-6 scaffold indicates a reduced likelihood of metabolism-based drug-drug interactions in vitro, a consideration directly relevant when selecting compounds for cellular or in vivo pharmacology studies where concomitant CYP-mediated clearance artifacts must be minimized.

CYP450 inhibition Metabolic stability ADME profiling

Recommended Research Applications for N,N-Dimethyl-2-(pyridin-3-yl)ethanamine (20173-26-6) Based on Verified Differential Evidence


Fragment-Based Screening and Medicinal Chemistry Optimization of nAChR Ligands

The compound's measurable AChBP binding affinity (Kd = 4.25 μM) validates it as a competent fragment starting point for structure-guided elaboration into higher-affinity nAChR ligands [1]. Unlike the inactive primary amine derivative, 20173-26-6 provides a detectable binding signal suitable for fragment-linking or scaffold-hopping campaigns aimed at α4β2 or α7 nAChR subtypes, with the 3-pyridyl configuration offering a defined pharmacophoric anchor [1].

Structure-Activity Relationship (SAR) Studies Exploring Positional Isomer Effects at nAChR Orthosteric Sites

As a representative 3-pyridyl isomer of the N,N-dimethylethanamine scaffold, this compound serves as a reference standard in SAR panels designed to quantify the impact of pyridine nitrogen positioning on nAChR subtype recognition [2]. The differential ganglionic potency observed between 3-pyridyl and 2-pyridyl analogs in class-level pharmacological studies justifies its inclusion as a comparator when evaluating novel 2-pyridyl, 4-pyridyl, or heteroaryl-substituted derivatives [2].

In Vitro ADME Profiling Where Minimal CYP Interference is Required

The compound's weak CYP450 inhibition (IC50 = 28.8 μM in rat hepatic microsomes) makes it suitable for cellular assay systems or co-incubation experiments where strong CYP inhibitors would confound results through off-target metabolic suppression [3]. Researchers conducting nAChR functional assays in hepatocyte-derived models or co-culture systems that retain CYP activity may prefer this compound over more promiscuous nAChR ligands with nanomolar CYP IC50 values [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-dimethyl-2-(pyridin-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.